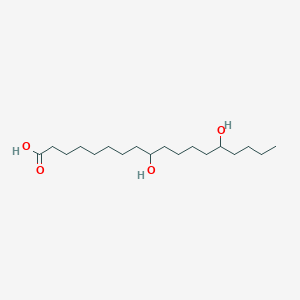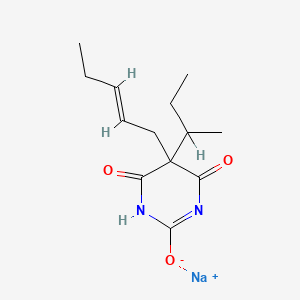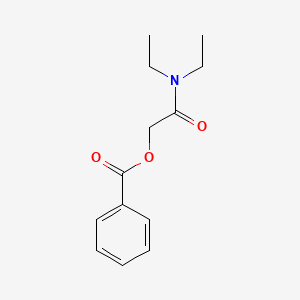
Benzoic acid diethylcarbamoylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid diethylcarbamoylmethyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including pharmaceuticals, cosmetics, and food. This particular ester is derived from benzoic acid, which is a simple aromatic carboxylic acid, and diethylcarbamoylmethyl alcohol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid diethylcarbamoylmethyl ester typically involves the esterification of benzoic acid with diethylcarbamoylmethyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating to facilitate the reaction. The general reaction can be represented as follows:
Benzoic acid+Diethylcarbamoylmethyl alcoholAcid catalystBenzoic acid diethylcarbamoylmethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as p-toluenesulfonic acid or sulfuric acid is common, and the reaction is typically carried out under reflux conditions to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid diethylcarbamoylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to benzoic acid and diethylcarbamoylmethyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Aminolysis: Reaction with ammonia or amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Aminolysis: Ammonia or primary/secondary amines.
Major Products Formed
Hydrolysis: Benzoic acid and diethylcarbamoylmethyl alcohol.
Reduction: Corresponding alcohol.
Aminolysis: Amides.
Applications De Recherche Scientifique
Benzoic acid diethylcarbamoylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a prodrug to improve the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mécanisme D'action
The mechanism of action of benzoic acid diethylcarbamoylmethyl ester involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of microorganisms by disrupting their cell membranes. The ester can also act as a prodrug, where it is metabolized in the body to release the active drug, which then exerts its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
Comparison
Benzoic acid diethylcarbamoylmethyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to other benzoic acid esters. For example, it may have different solubility, boiling point, and reactivity profiles, making it suitable for specific applications where other esters may not be as effective.
Propriétés
Numéro CAS |
64649-63-4 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
[2-(diethylamino)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C13H17NO3/c1-3-14(4-2)12(15)10-17-13(16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clé InChI |
MTAAHMQCSJMGHI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)COC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



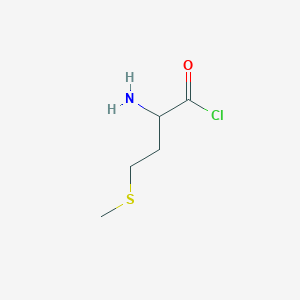

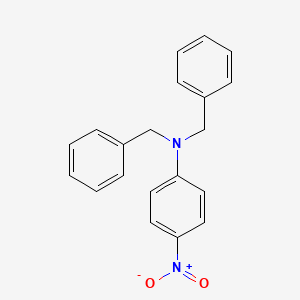
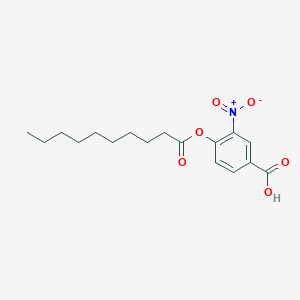


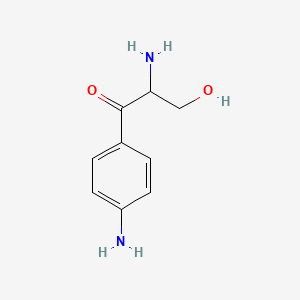
![N-[4-Amino-5-ethoxy-2-(2-hydroxyethoxy)phenyl]benzamide](/img/structure/B14490598.png)
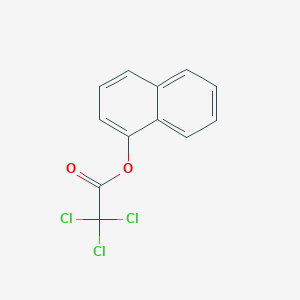
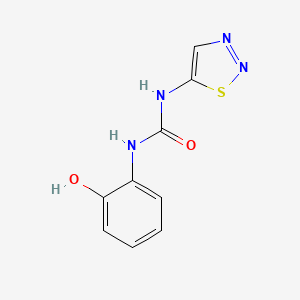
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14490612.png)
